
N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide: is an organic compound that belongs to the sulfonamide family It is characterized by the presence of a sulfonyl group attached to a chlorobenzene ring and a dimethylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide typically begins with 3-chlorobenzenesulfonyl chloride and 2,2-dimethylpropanamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product, including analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
化学反应分析
Types of Reactions:
Substitution Reactions: N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonyl azides, or sulfonyl thiols are formed.
Oxidation Products: Sulfonic acids are the major products of oxidation reactions.
Reduction Products: Sulfinic acids are the major products of reduction reactions.
Hydrolysis Products: Carboxylic acids and amines are formed as a result of hydrolysis.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Protein Labeling: It can be used to label proteins for biochemical studies, aiding in the understanding of protein function and interactions.
Medicine:
Drug Development: Due to its ability to interact with biological targets, the compound is explored as a potential lead compound for the development of new therapeutic agents.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Polymer Production: The compound is used as a monomer or additive in the production of specialty polymers with unique properties.
Agrochemicals: It is used in the formulation of agrochemicals to enhance their efficacy and stability.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: N-(3-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: The compound can interact with specific proteins, altering their function and activity, which can be exploited for therapeutic purposes.
Pathways Involved:
Signal Transduction: By inhibiting key enzymes, the compound can modulate signal transduction pathways, affecting cellular responses and functions.
Metabolic Pathways: The compound can interfere with metabolic pathways by inhibiting enzymes involved in the synthesis or degradation of biomolecules.
相似化合物的比较
N-(4-Chlorobenzene-1-sulfonyl)-2,2-dimethylpropanamide: Similar structure but with the chlorine atom at the para position.
N-(3-Bromobenzene-1-sulfonyl)-2,2-dimethylpropanamide: Similar structure but with a bromine atom instead of chlorine.
N-(3-Methylbenzene-1-sulfonyl)-2,2-dimethylpropanamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
Reactivity: The presence of the chlorine atom in the meta position enhances the compound’s reactivity in nucleophilic substitution reactions compared to its para-substituted analog.
Biological Activity: The specific positioning of the chlorine atom can influence the compound’s ability to interact with biological targets, making it more or less effective as an enzyme inhibitor or protein label.
属性
CAS 编号 |
189076-97-9 |
|---|---|
分子式 |
C11H14ClNO3S |
分子量 |
275.75 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)sulfonyl-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H14ClNO3S/c1-11(2,3)10(14)13-17(15,16)9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) |
InChI 键 |
GNFSRHGZEXIIHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



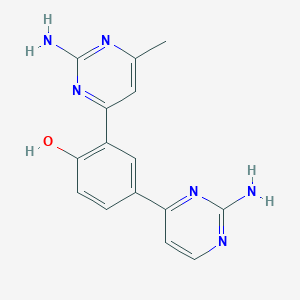

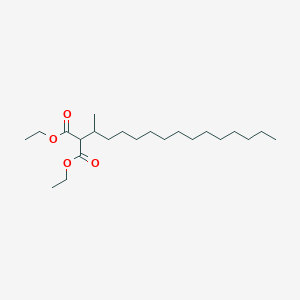
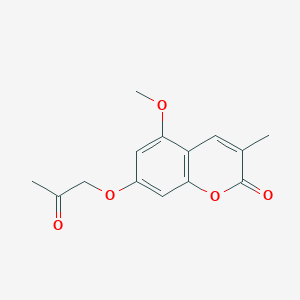
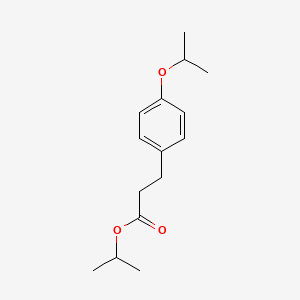
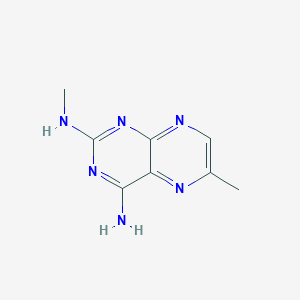

methanone](/img/structure/B12566601.png)
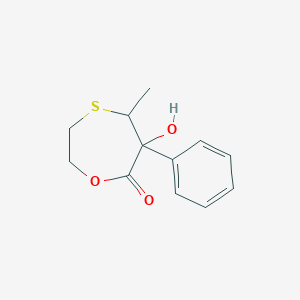
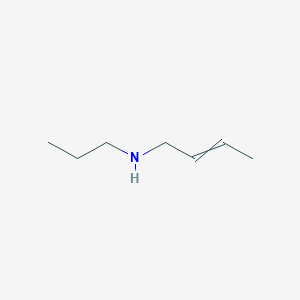
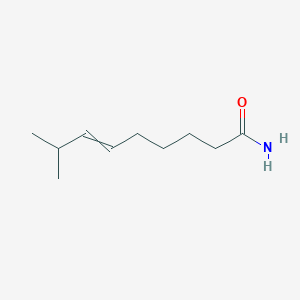
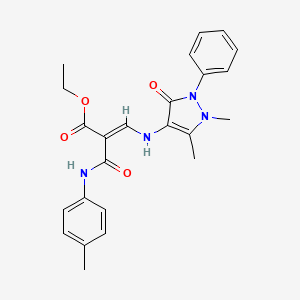
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
